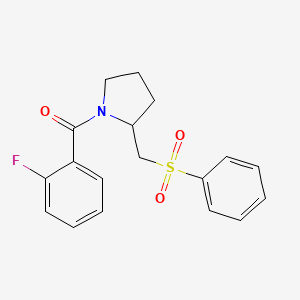
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A phenylsulfonyl group that enhances its interaction with biological targets.
- A fluorophenyl moiety that may influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The mechanism involves:
- Hydrophobic interactions and π-π stacking between the aromatic rings and the target proteins.
- The phenylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related structures can inhibit the proliferation of various cancer cell lines, including leukemia cells, with IC50 values in the nanomolar range .
- The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a potential role in cancer therapy.
Neuropharmacological Effects
Compounds with similar structural features have been investigated for their neuropharmacological effects:
- Some derivatives act as inverse agonists at serotonin receptors, implicating potential applications in treating anxiety, depression, and other mood disorders .
- Studies suggest modulation of neurotransmitter systems, which may help in conditions like schizophrenia and ADHD.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study on related compounds demonstrated their efficacy against L1210 mouse leukemia cells. The growth inhibition was reversible by thymidine addition, indicating a mechanism involving intracellular nucleotide release .
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.
- Introduction of the Phenylsulfonyl Group: Utilizes sulfonylation reactions with reagents like phenylsulfonyl chloride.
- Attachment of the Fluorophenyl Moiety: Conducted via coupling reactions such as Suzuki-Miyaura coupling.
These synthetic methods not only highlight the compound's versatility but also its potential for further modifications to enhance biological activity.
科学研究应用
Chemical Properties and Structure
The molecular formula of (2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is C19H21FN2O4S, with a molecular weight of approximately 392.4 g/mol. The compound features a pyrrolidine ring substituted with a phenylsulfonyl group and a fluorophenyl moiety, which contributes to its biological activity.
Neuropharmacology
Recent studies highlight the compound's potential in treating cognitive deficits associated with neuropsychiatric disorders. Specifically, it has shown affinity for serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive function. Research indicates that modifications to the structure can enhance receptor affinity, making it a candidate for developing drugs aimed at conditions like Alzheimer's disease and other dementias .
Table 1: Affinity of Compounds for 5-HT Receptors
| Compound | Receptor Type | pK_i Value |
|---|---|---|
| Compound 11 | 5-HT2A | 8.30 |
| Compound 16 | 5-HT6 | 7.79 |
| Compound 14 | D2 | 7.27 |
Antidepressant and Anxiolytic Activity
The compound has been evaluated for its antidepressant and anxiolytic properties. In animal models, certain derivatives exhibited significant antidepressant effects at low doses, outperforming traditional antidepressants . This suggests that compounds derived from this compound could offer new therapeutic avenues for treating anxiety and depression without the cognitive side effects commonly associated with existing treatments.
Synthesis and Derivatives
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Nucleophilic substitution | Aryl sulfonyl chloride + pyrrole derivative |
| Step 2 | Deprotection | Removal of protecting groups |
Case Study 1: Cognitive Enhancers
A study investigated the efficacy of several derivatives based on the parent compound in enhancing cognitive function in models of Alzheimer's disease. The results indicated that compounds with higher affinity for the 5-HT6 receptor significantly improved memory retention compared to controls .
Case Study 2: Pain Management
属性
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-11-5-4-10-16(17)18(21)20-12-6-7-14(20)13-24(22,23)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXISCRAXYCIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














